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molecular formula C19H21N5O4 B1663645 Prazosin CAS No. 19216-56-9

Prazosin

Cat. No. B1663645
M. Wt: 383.4 g/mol
InChI Key: IENZQIKPVFGBNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04062844

Procedure details

In a 100 ml. flask equipped with thermometer and drying tube was charged 10 ml. of dry tetrahydrofuran and 0.5 ml. (6.2 mmoles) of furan. The solution was cooled to -20° C. and 2.8 ml. (6.2 l mmoles) of n-butyl lithium in hexane was added. To the resulting light amber mixture was added 400 mg. (1.24 mmoles) of 2-(4-cyanopiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline dissolved in 30 ml. of dry tetrahydrofuran. After the addition was complete, the reaction mixture was allowed to warm to room temperature while stirring overnight. The reaction was quenched into 88 ml. of 2N hydrochloric acid, washed with 100 ml. of chloroform, adjusted to pH 10 with aqueous sodium hydroxide solution and extracted twice with 100 ml. portions of chloroform. The aqueous phase was concentrated in vacuo to about 2 ml. and filtered to afford 15 mg of the title compound, M.P. 263°-264° C. The infrared spectrum and thin-layer chromatography behavior were identical to that of an authentic specimen.
Name
Quantity
6.2 mmol
Type
reactant
Reaction Step One
Quantity
6.2 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
2-(4-cyanopiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline
Quantity
1.24 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.C([Li])CCC.[C:11]([N:13]1[CH2:18][CH2:17][N:16]([C:19]2[N:28]=[C:27]([NH2:29])[C:26]3[C:21](=[CH:22][C:23]([O:32][CH3:33])=[C:24]([O:30][CH3:31])[CH:25]=3)[N:20]=2)[CH2:15][CH2:14]1)#N.[O:34]1CCCC1>CCCCCC>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:11]([N:13]1[CH2:18][CH2:17][N:16]([C:19]2[N:28]=[C:27]([NH2:29])[C:26]3[C:21](=[CH:22][C:23]([O:32][CH3:33])=[C:24]([O:30][CH3:31])[CH:25]=3)[N:20]=2)[CH2:15][CH2:14]1)=[O:34]

Inputs

Step One
Name
Quantity
6.2 mmol
Type
reactant
Smiles
O1C=CC=C1
Step Two
Name
Quantity
6.2 L
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
2-(4-cyanopiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline
Quantity
1.24 mmol
Type
reactant
Smiles
C(#N)N1CCN(CC1)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
while stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flask equipped with thermometer
CUSTOM
Type
CUSTOM
Details
drying tube
ADDITION
Type
ADDITION
Details
was charged 10 ml
ADDITION
Type
ADDITION
Details
To the resulting light amber mixture was added 400 mg
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction was quenched into 88 ml
WASH
Type
WASH
Details
of 2N hydrochloric acid, washed with 100 ml
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 100 ml
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous phase was concentrated in vacuo to about 2 ml
FILTRATION
Type
FILTRATION
Details
and filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1C(=CC=C1)C(=O)N1CCN(CC1)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 15 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04062844

Procedure details

In a 100 ml. flask equipped with thermometer and drying tube was charged 10 ml. of dry tetrahydrofuran and 0.5 ml. (6.2 mmoles) of furan. The solution was cooled to -20° C. and 2.8 ml. (6.2 l mmoles) of n-butyl lithium in hexane was added. To the resulting light amber mixture was added 400 mg. (1.24 mmoles) of 2-(4-cyanopiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline dissolved in 30 ml. of dry tetrahydrofuran. After the addition was complete, the reaction mixture was allowed to warm to room temperature while stirring overnight. The reaction was quenched into 88 ml. of 2N hydrochloric acid, washed with 100 ml. of chloroform, adjusted to pH 10 with aqueous sodium hydroxide solution and extracted twice with 100 ml. portions of chloroform. The aqueous phase was concentrated in vacuo to about 2 ml. and filtered to afford 15 mg of the title compound, M.P. 263°-264° C. The infrared spectrum and thin-layer chromatography behavior were identical to that of an authentic specimen.
Name
Quantity
6.2 mmol
Type
reactant
Reaction Step One
Quantity
6.2 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
2-(4-cyanopiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline
Quantity
1.24 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.C([Li])CCC.[C:11]([N:13]1[CH2:18][CH2:17][N:16]([C:19]2[N:28]=[C:27]([NH2:29])[C:26]3[C:21](=[CH:22][C:23]([O:32][CH3:33])=[C:24]([O:30][CH3:31])[CH:25]=3)[N:20]=2)[CH2:15][CH2:14]1)#N.[O:34]1CCCC1>CCCCCC>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:11]([N:13]1[CH2:18][CH2:17][N:16]([C:19]2[N:28]=[C:27]([NH2:29])[C:26]3[C:21](=[CH:22][C:23]([O:32][CH3:33])=[C:24]([O:30][CH3:31])[CH:25]=3)[N:20]=2)[CH2:15][CH2:14]1)=[O:34]

Inputs

Step One
Name
Quantity
6.2 mmol
Type
reactant
Smiles
O1C=CC=C1
Step Two
Name
Quantity
6.2 L
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
2-(4-cyanopiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline
Quantity
1.24 mmol
Type
reactant
Smiles
C(#N)N1CCN(CC1)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
while stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flask equipped with thermometer
CUSTOM
Type
CUSTOM
Details
drying tube
ADDITION
Type
ADDITION
Details
was charged 10 ml
ADDITION
Type
ADDITION
Details
To the resulting light amber mixture was added 400 mg
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction was quenched into 88 ml
WASH
Type
WASH
Details
of 2N hydrochloric acid, washed with 100 ml
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 100 ml
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous phase was concentrated in vacuo to about 2 ml
FILTRATION
Type
FILTRATION
Details
and filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1C(=CC=C1)C(=O)N1CCN(CC1)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 15 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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